6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride
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Overview
Description
The compound “6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride” is a complex organic molecule. It likely contains an indole group and a piperidine group, both of which are common structures in many bioactive compounds . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, there are general methods for synthesizing similar structures. For instance, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . Another method involves the catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications
Synthesis and Structural Characterization
Diversity-Oriented Synthesis : A regio- and stereoselective method was developed for synthesizing trifluoromethyl substituted spiro compounds, demonstrating a three-component reaction's effectiveness in producing spiro[acenaphthylene-chromeno(pyrrolizidine/indolizidine)] derivatives under mild conditions. The configuration of cycloadducts was confirmed by X-ray diffraction and 2D NOESY spectroscopy (Korotaev et al., 2021).
Crystal Structure and Photochromism : The synthesis and structural characterization of a novel spiro[indoline-naphthaline]oxazine derivative were accomplished, showcasing its photochromic properties in different solvents. X-ray diffraction revealed the perpendicular orientation of benzene and naphthalene rings, contributing to the compound's distinctive photochromic behavior (Li et al., 2015).
Pharmacological Applications
- c-Met/ALK Inhibitors : Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-piperidine]-2-ones were identified as potent, selective, and efficacious c-Met/ALK dual inhibitors. One compound demonstrated significant tumor growth inhibition in pharmacological and antitumor assays, highlighting the scaffold's potential in cancer therapy (Li et al., 2013).
Chemical Synthesis Techniques
Ultrasound-Assisted Synthesis : An efficient method for synthesizing spiro[pyrano[2,3-c]pyrazole] derivatives via a one-pot, four-component reaction under ultrasound irradiation was developed. This technique leverages group-assistant-purification (GAP) chemistry to simplify the synthesis process (Zou et al., 2012).
Microwave-Assisted Synthesis : A series of trifluoromethyl substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazoles]-2(1H)-ones were synthesized using a microwave-induced technique. This environmentally benign approach demonstrates the efficiency of microwave irradiation in facilitating rapid and high-yield synthesis (Dandia et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluorinated indoles, have been found to inhibit hiv-1 , act as ligands for the CB2 cannabinoid receptor in the central nervous system , and prevent thrombus formation by inhibiting factor Xa .
Biochemical Pathways
Fluorinated indoles have been found to affect pathways related to hiv-1 replication, cannabinoid signaling, and blood coagulation .
Result of Action
Based on the activities of similar compounds, it could potentially have antiviral, analgesic, or anticoagulant effects .
Properties
IUPAC Name |
6-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-9-10(7-8)18-11(19)12(9)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNKLNUDAMWSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)C(F)(F)F)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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